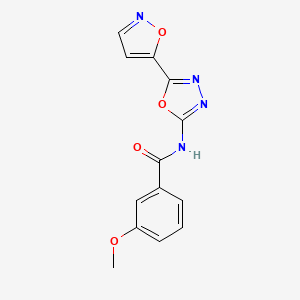
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents . The substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación
Synthetic Strategies for Oxadiazole Derivatives
Oxadiazoles, including the 1,3,4-oxadiazole moiety, are critical in medicinal chemistry due to their potential in treating psychological disorders. Recent synthetic strategies have emphasized the development of new molecules with superior efficacy and minimal side effects, targeting mental health issues such as parkinsonism, Alzheimer's disease, schizophrenia, and epilepsy. These strategies provide valuable information for future research aimed at discovering new molecules with oxadiazole moieties to combat mental disorders (Saxena et al., 2022).
Therapeutic Worth of Oxadiazole Derivatives
The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with enzymes and receptors, leading to a wide range of bioactivities. Research has focused on developing 1,3,4-oxadiazole-based derivatives for various therapeutic applications, including anticancer, antifungal, antibacterial, and antiviral agents. This work underscores the significant development value of 1,3,4-oxadiazole compounds in medicinal chemistry (Verma et al., 2019).
Antiparasitic Applications of Oxadiazole
Oxadiazole rings, specifically the 1,2,4- and 1,3,4-oxadiazoles, have been identified as promising scaffolds for the development of antiparasitic agents. The versatility of these moieties enables the design and synthesis of new drugs to treat parasitic infections, highlighting the significance of oxadiazoles in drug discovery for parasitic diseases (Pitasse-Santos et al., 2017).
Significance in New Drug Development
The 1,3,4-oxadiazole core is recognized for its diverse pharmacological properties, including antiviral, anti-inflammatory, antitumor, and antiparasitic activities. This core is not only a structural unit of significance in synthetic medicinal chemistry but also serves various applications in polymers, luminescence, electron-transporting materials, and corrosion inhibitors. The review emphasizes the 1,3,4-oxadiazole core's potential as a structural subunit for developing new, efficacious, and less toxic medicinal agents (Rana et al., 2020).
Safety And Hazards
The safety and hazards associated with isoxazole compounds can vary widely depending on their specific structure. It’s always important to handle these compounds with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Direcciones Futuras
Given the wide spectrum of biological activities and therapeutic potential of isoxazole compounds, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propiedades
IUPAC Name |
3-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-4-2-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-6-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKBKHLJLQADEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2794702.png)
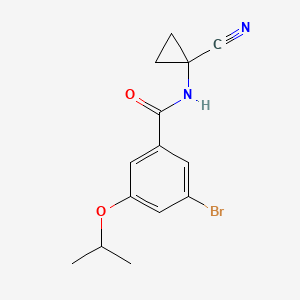
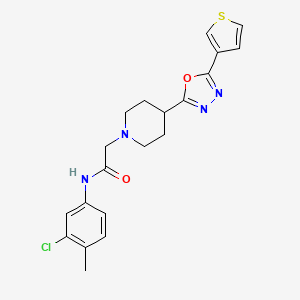
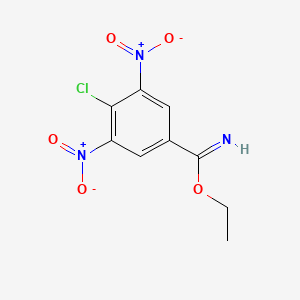
![N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2794709.png)
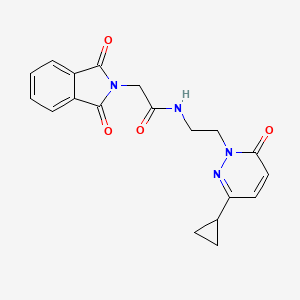
![4-({[(4-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2794711.png)
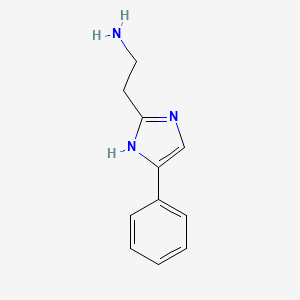
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)
![[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2794715.png)
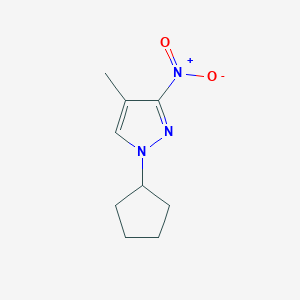
![N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2794719.png)
![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)
